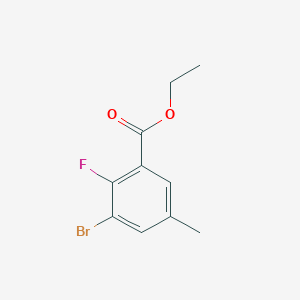

Ethyl 3-bromo-2-fluoro-5-methylbenzoate

CAS No.: 1260800-93-8

Cat. No.: VC11677864

Molecular Formula: C10H10BrFO2

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260800-93-8 |

|---|---|

| Molecular Formula | C10H10BrFO2 |

| Molecular Weight | 261.09 g/mol |

| IUPAC Name | ethyl 3-bromo-2-fluoro-5-methylbenzoate |

| Standard InChI | InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3 |

| Standard InChI Key | BLRGPOYELIGWMF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=CC(=C1)C)Br)F |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC(=C1)C)Br)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of ethyl 3-bromo-2-fluoro-5-methylbenzoate is C₁₁H₁₀BrFO₂, with a molecular weight of 289.10 g/mol. Its structure is defined by the following features:

-

Bromo substituent at position 3, contributing to electrophilic reactivity.

-

Fluorine atom at position 2, enhancing metabolic stability and lipophilicity.

-

Methyl group at position 5, providing steric bulk.

-

Ethyl ester at position 1, facilitating hydrolytic cleavage under basic conditions.

The compound’s SMILES notation is CCOC(=O)C1=C(C(=CC(=C1)F)Br)C, and its InChIKey is TYGZKGPPALKPOT-UHFFFAOYSA-N . Comparative analysis with the ethyl 3-bromo-5-fluoro-2-methylbenzoate isomer (CID 79020451) reveals distinct substitution patterns influencing physicochemical properties .

Table 1: Comparative Structural Data for Ethyl Bromo-Fluoro-Methylbenzoate Isomers

| Property | Ethyl 3-Bromo-2-Fluoro-5-Methylbenzoate | Ethyl 3-Bromo-5-Fluoro-2-Methylbenzoate (CID 79020451) |

|---|---|---|

| Molecular Formula | C₁₁H₁₀BrFO₂ | C₁₀H₁₀BrFO₂ |

| Molecular Weight (g/mol) | 289.10 | 261.09 |

| SMILES | CCOC(=O)C1=C(C(=CC(=C1)F)Br)C | CCOC(=O)C1=C(C(=CC(=C1)F)Br)C |

| Substituent Positions | Br (3), F (2), CH₃ (5) | Br (3), F (5), CH₃ (2) |

Synthesis and Reaction Pathways

The synthesis of ethyl 3-bromo-2-fluoro-5-methylbenzoate can be inferred from methodologies used for analogous compounds. A patent (CN117049963A) describes the preparation of methyl 5-bromo-3-fluoro-2-methylbenzoate via diazotization and decomposition of a precursor amine . Key steps include:

-

Diazotization: Reaction of 2-methyl-3-amino-5-bromobenzoic acid methyl ester with sodium nitrite and hexafluorophosphoric acid in a sulfuric acid medium at -10°C.

-

Decomposition: Heating the intermediate in 1,2-dichlorobenzene at 130–135°C to yield the fluoro-substituted product .

Adapting this protocol for the ethyl ester variant would involve substituting methyl with ethyl groups in the starting material. The use of hexafluorophosphoric acid minimizes chlorinated byproducts, while 1,2-dichlorobenzene ensures solvent inertness during decomposition .

Example Synthetic Procedure (Hypothetical):

-

Starting Material: 2-Methyl-3-amino-5-bromobenzoic acid ethyl ester.

-

Diazotization: React with NaNO₂ and HPF₆ in H₂SO₄/H₂O at -10°C.

-

Intermediate Isolation: Filter and wash with water, methanol, and ethyl acetate.

-

Thermal Decomposition: Heat in 1,2-dichlorobenzene at 130°C, followed by purification via column chromatography.

Physicochemical Properties

While experimental data for ethyl 3-bromo-2-fluoro-5-methylbenzoate is scarce, predictions can be made using computational tools and analogues:

-

Boiling Point: Estimated at 280–300°C (based on ethyl 3-bromo-5-fluoro-2-methylbenzoate ).

-

Solubility: Likely low in water (<0.1 g/L) but soluble in organic solvents like dichloromethane or ethyl acetate.

-

Spectroscopic Data:

Applications and Derivatives

Ethyl 3-bromo-2-fluoro-5-methylbenzoate serves as a versatile intermediate in:

-

Pharmaceuticals: Fluorinated aromatics are key motifs in kinase inhibitors and antipsychotics.

-

Agrochemicals: Bromine enhances pesticidal activity, while fluorine improves environmental stability.

-

Materials Science: Halogenated benzoates are precursors for liquid crystals and polymers.

Notable derivatives include methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS 1187318-53-1), a building block in drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume